![molecular formula C18H22N6O3 B2712751 N-[2-[6-(2,2-dimethoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide CAS No. 873002-48-3](/img/structure/B2712751.png)
N-[2-[6-(2,2-dimethoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
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Overview
Description
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Chemical Reactions Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Antiproliferative Activity
Research has indicated that derivatives of the [1,2,4]triazolo[4,3-b]pyridazine, similar to the compound , have been synthesized and evaluated for their antiproliferative activity. These compounds were found to inhibit the proliferation of endothelial and tumor cells, suggesting potential applications in cancer research and therapy (Ilić et al., 2011).
Antimicrobial Evaluation
Certain thienopyrimidine derivatives, which share a structural motif with the compound of interest, have demonstrated pronounced antimicrobial activity. This suggests that compounds with similar structures could be explored for their potential as antimicrobial agents, contributing to the development of new antibiotics or antifungal medications (Bhuiyan et al., 2006).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of 4-alkylamino and 4-arylalkylamino derivatives of imidazo[4,5-d]pyridazine and triazolo[4,5-d]pyridazine ring systems, which are structurally related to the compound , have been explored. These studies aim to assess the compounds' efficacy against human carcinomas, indicating the potential for these compounds in cancer treatment (Chen et al., 1982).
Molecular Docking and In Vitro Screening
Novel pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings towards specific target proteins. These studies assess the binding energies of the compounds, indicating their potential therapeutic applications, such as antimicrobial and antioxidant activities (Flefel et al., 2018).
Mechanism of Action
Target of Action
The primary targets of N-(2-(6-((2,2-dimethoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, particularly in the context of cancer cells .
Mode of Action
N-(2-(6-((2,2-dimethoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide interacts with its targets, the c-Met and VEGFR-2 kinases, by inhibiting their activities . This inhibition results in a decrease in the growth of cancer cells, specifically A549, MCF-7, and Hela cancer cell lines .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 pathways . By inhibiting these kinases, N-(2-(6-((2,2-dimethoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide disrupts the downstream signaling cascades that promote cell proliferation and survival .
Pharmacokinetics
The compound’s ability to inhibit the growth of various cancer cell lines suggests that it has sufficient bioavailability to exert its effects .
Result of Action
N-(2-(6-((2,2-dimethoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide results in the inhibition of cancer cell growth. Specifically, it has been shown to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induce late apoptosis of A549 cells .
properties
IUPAC Name |
N-[2-[6-(2,2-dimethoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c1-26-17(27-2)12-20-14-8-9-15-21-22-16(24(15)23-14)10-11-19-18(25)13-6-4-3-5-7-13/h3-9,17H,10-12H2,1-2H3,(H,19,25)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQRZKBTIZCUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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